Diphenyliodonium chloride

描述

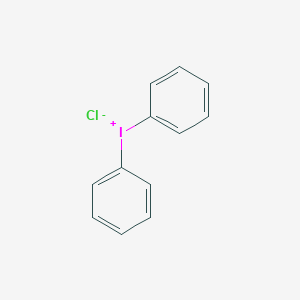

Structure

2D Structure

属性

IUPAC Name |

diphenyliodanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJLWBUYLGJOBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-84-0 (Parent) | |

| Record name | Iodonium, diphenyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883679 | |

| Record name | Iodonium, diphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-72-3 | |

| Record name | Diphenyliodonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodonium, diphenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonium, diphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of Diphenyliodonium Chloride

The physical and chemical characteristics of diphenyliodonium (B167342) chloride are fundamental to its application in synthesis.

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClI |

| Molecular Weight | 316.57 g/mol sigmaaldrich.com |

| Appearance | Solid |

| Melting Point | 233-235 °C (sublimes) sigmaaldrich.com |

| CAS Registry Number | 1483-72-3 sigmaaldrich.com |

Fundamental Reactivity and Reaction Mechanisms of Diphenyliodonium Chloride

General Reaction Pathways of Diaryliodonium Salts

Diaryliodonium salts, including diphenyliodonium (B167342) chloride, are characterized by a hypervalent iodine(III) center, which renders them potent electrophiles. rsc.org The general structure features a T-shaped geometry with two aryl groups and a counter anion coordinated to the iodine atom. rsc.orgrsc.org This structural arrangement facilitates several key reaction mechanisms.

Ligand Coupling Mechanisms

A primary pathway for the reactivity of diaryliodonium salts involves ligand coupling. In this mechanism, a nucleophile coordinates to the iodine(III) center, forming a transient T-shaped intermediate. nih.gov This is followed by a reductive elimination step where the nucleophile and one of the aryl groups couple, forming a new bond and reducing the iodine from a +III to a +I oxidation state. beilstein-journals.org This process is analogous to reductive elimination from transition metal centers like palladium(II). chemrxiv.org The chemoselectivity of this reaction, particularly with unsymmetrical diaryliodonium salts, is influenced by electronic and steric factors, with the more electron-deficient or less sterically hindered aryl group often being transferred. nih.gov

Single Electron Transfer (SET) Processes

Under certain conditions, particularly with electron-rich arenes or under photoredox catalysis, diaryliodonium salts can react via a single electron transfer (SET) mechanism. mdpi.comresearchgate.net In this process, an electron is transferred from a suitable donor (like a photoexcited catalyst or an electron-rich substrate) to the diaryliodonium salt. This transfer induces the homolytic cleavage of the diaryliodonium salt, generating an aryl radical, an aryl iodide, and a radical cation. researchgate.netbeilstein-journals.org The resulting aryl radical can then participate in subsequent bond-forming reactions. beilstein-journals.orgmdpi.com The involvement of a radical pathway can be confirmed by trapping experiments using radical scavengers like TEMPO. beilstein-journals.orgbeilstein-journals.org

Nucleophilic Substitution Reactions Involving Diphenyliodonium Chloride

This compound is a versatile reagent for nucleophilic substitution reactions, enabling the formation of carbon-heteroatom and carbon-carbon bonds.

ipso-Substitution of I(III)

The principal mode of nucleophilic attack on this compound is ipso-substitution, where the nucleophile directly attacks one of the carbon atoms attached to the iodine center. chemrxiv.orglibretexts.org This pathway is distinct from substitution at a hydrogen-bearing carbon. The reaction proceeds through the formation of a hypervalent iodine intermediate, followed by the departure of the iodobenzene (B50100) leaving group. nih.gov The generally accepted mechanism for nucleophilic arylation via ipso-substitution involves a reversible ligand substitution on the iodine atom, followed by a rate-determining ligand coupling step. chemrxiv.org

Influence of Counter Anions on Reaction Kinetics and Selectivity

The counter anion associated with the diphenyliodonium cation plays a crucial role in modulating the reactivity and selectivity of its reactions. While often considered "non-coordinating," anions like triflate (OTf⁻) and tetrafluoroborate (B81430) (BF₄⁻) can significantly impact reaction rates. chemrxiv.org For instance, in certain C-H arylation reactions, this compound has been shown to be more efficient than its nitrate, hexafluorophosphate, or tetrafluoroborate counterparts, highlighting the profound influence of the counter anion on reactivity. researchgate.net The fluoride (B91410) anion, in particular, can act as a base to activate less reactive nucleophiles, such as phenols, by forming a hydrogen bond with the acidic proton, thereby enhancing their nucleophilicity for attack on the iodine(III) center. nih.gov The choice of counter anion can also affect the rate of reaction, with triflate salts sometimes reacting faster than trifluoromethanesulfonate (B1224126) (TfO⁻) salts. ncl.ac.uk

Electrophilic Arylation Reactions Mediated by this compound

This compound is a powerful electrophilic arylating agent, capable of transferring a phenyl group to a wide range of nucleophiles under both metal-free and metal-catalyzed conditions. nih.gov These reactions are driven by the formation of the stable iodobenzene byproduct. thieme-connect.com

In transition-metal-free arylations, this compound can directly arylate carbon and heteroatom nucleophiles. beilstein-journals.org For example, it can be used for the O-arylation of phenols and the C-arylation of stabilized carbanions. nih.govdiva-portal.org The reactivity in these systems is highly dependent on the nucleophilicity of the substrate and the reaction conditions.

The scope of electrophilic arylation is significantly expanded through the use of transition metal catalysts, such as palladium and copper. researchgate.netresearchgate.net In palladium-catalyzed reactions, an oxidative addition of the diaryliodonium salt to a Pd(0) species can occur, forming a Pd(II)-aryl intermediate that can then participate in cross-coupling reactions. mdpi.com Similarly, copper catalysts can facilitate the arylation of various nucleophiles, including amines and thiols. researchgate.net The mechanism in copper-catalyzed reactions is often proposed to involve a ligand coupling process via a copper(III) intermediate. researchgate.net

Table of Research Findings on this compound Reactivity

| Reaction Type | Key Findings | References |

| Ligand Coupling | Proceeds via a T-shaped Ar₂I–Nu intermediate; chemoselectivity is influenced by electronic and steric factors. | nih.gov |

| Single Electron Transfer (SET) | Occurs with electron-rich arenes or under photoredox catalysis, generating aryl radicals. | beilstein-journals.orgmdpi.comresearchgate.net |

| ipso-Substitution | The primary mode of nucleophilic attack, involving a rate-determining ligand coupling step. | chemrxiv.org |

| Counter Anion Effects | Chloride can be more efficient than other anions like NO₃⁻, PF₆⁻, or BF₄⁻ in some arylations. Fluoride can act as an internal base. | researchgate.netnih.gov |

| Electrophilic Arylation | A versatile method for C-C and C-heteroatom bond formation, both with and without transition metal catalysts. | nih.govbeilstein-journals.org |

Arylation of Carbonyl Compounds and Enolates

Diphenyliodonium salts are effective arylating agents for carbonyl compounds, a reaction that has been a subject of study for decades. mdpi.comthieme-connect.com The α-arylation of carbonyl compounds is a crucial carbon-carbon bond-forming reaction in organic synthesis. mdpi.com

The reaction of 1,3-dicarbonyl compounds like dimedone, dibenzoylmethane, and tribenzoylmethane (B1618909) with diphenyliodonium salts in the presence of a base such as potassium tert-butoxide in tert-butanol (B103910) leads to the formation of α-phenylated ketones. mdpi.com The choice of solvent and counter-ion can significantly influence the reaction's outcome, with tert-butanol and the iodide anion being identified as optimal in certain cases. mdpi.com

A proposed mechanism for the α-arylation of carbonyl compounds involves a radical-pair mechanism. mdpi.com The reaction of silyl (B83357) enol ethers with diphenyliodonium fluoride can produce α-phenyl ketones, proceeding through an initial salt metathesis to form a silicon-fluorine bond and an iodonium (B1229267) enolate, which then rearranges to form the carbon-carbon bond. rsc.org

Forgione and coworkers pioneered the α-phenylation of ester carbonyl compounds using this compound under reflux conditions in a t-BuOK/t-BuOH system. mdpi.com The yields of the α-arylated products were found to be influenced by steric hindrance. mdpi.com

Below is a table summarizing the arylation of various carbonyl compounds with diphenyliodonium salts:

| Carbonyl Substrate | Arylating Agent | Product(s) | Reference |

| 1,3-Dicarbonyls (dimedone, dibenzoylmethane) | Diphenyliodonium salt | α-Phenylated ketones | mdpi.com |

| Ester Carbonyl Compounds | This compound | α-Arylated esters | mdpi.com |

| Silyl Enol Ethers | Fluorinated diphenyliodonium salts | α-Phenyl ketones or α,α-diphenyl ketones | mdpi.com |

| α-Nitro Ketones | Diaryliodonium salts | α-Aryl-α-nitro ketones | mdpi.com |

N-Arylation Reactions

Diphenyliodonium salts are also pivotal in N-arylation reactions, which are fundamental in the synthesis of pharmaceuticals and other functional materials. chemrxiv.org The generally accepted mechanism for the N-arylation of nucleophiles with diaryliodonium salts involves a reversible ligand substitution on the iodine atom, followed by a rate-determining ligand coupling step. chemrxiv.org

Kinetic analyses of the N-phenylation of DABCO (1,4-diazabicyclo[2.2.2]octane) with various diaryliodonium salts have shown that the reaction is bimolecular, with a first-order dependence on both the diaryliodonium salt and the nucleophile. chemrxiv.org These studies also revealed that the counter-anion and the non-transferring aryl group (the "dummy" group) are kinetically relevant. chemrxiv.org

Under metal-free conditions, the selectivity of N-arylation is primarily governed by the electronic properties of the aryl groups, with the most electron-deficient arene being transferred. ncl.ac.uk In contrast, copper-catalyzed N-arylation reactions are more influenced by steric factors, where the least hindered arene is preferentially transferred. ncl.ac.uk For instance, the copper-catalyzed N-arylation of aniline (B41778) with a diphenyliodonium salt can proceed at room temperature. ncl.ac.uk

The following table details examples of N-arylation reactions using diphenyliodonium salts:

| Nucleophile | Catalyst | Key Findings | Reference |

| DABCO | None | Bimolecular reaction, kinetically dependent on counter-anion and "dummy" group. | chemrxiv.org |

| Aniline | Copper | Reaction proceeds at room temperature. | ncl.ac.uk |

| Imidazoles | None | Domino di-/triarylation to form imidazolium (B1220033) salts. | ncl.ac.uk |

| 5-Aryl-2H-tetrazole | Cuprous iodide | Smooth reaction at room temperature to give 2,5-diaryl-2H-tetrazoles. | researchgate.net |

C-H Functionalization

Direct C-H functionalization using diphenyliodonium salts has emerged as a powerful strategy for synthesizing complex molecules, particularly in late-stage modifications of heteroarenes. nih.gov These reactions often utilize symmetric diaryliodonium salts or those with an inert "dummy" group to ensure selective transfer of the desired aryl group. nih.gov

For example, the direct C3-H arylation of 2-arylimidazolo[1,2-a]pyridines and 2-arylbenzo[d]imidazo[2,1-b]thiazoles has been achieved using diphenyliodonium chlorides in the presence of a base like potassium tert-butoxide. nih.gov The proposed mechanism for some of these reactions involves an aryl radical intermediate, although ionic pathways with an aryne intermediate have not been ruled out. nih.gov

Palladium-catalyzed C-H functionalization reactions have also been developed. acs.org For instance, N-methyl-N,3-diphenylpropiolamide undergoes a C-H functionalization reaction with this compound in the presence of a palladium catalyst and a base. acs.org

Visible-light-induced C-H arylation is another approach, where a photocatalyst like eosin (B541160) Y generates aryl radicals from diaryliodonium salts through a single-electron-transfer oxidation process. nih.gov

Here is a summary of C-H functionalization reactions involving this compound:

| Substrate | Catalyst/Conditions | Product | Reference |

| 2-Arylimidazolo[1,2-a]pyridines | tBuOK, 60°C | C3-Arylated products | nih.gov |

| N-Methyl-N,3-diphenylpropiolamide | Pd(OAc)₂, Et₃N | 3-(1-Arylmethylene)oxindoles | acs.org |

| Quinoline (B57606) N-oxide | Eosin Y, visible light, Cs₂CO₃ | Arylated quinoline N-oxides | nih.gov |

O-Arylation and S-Arylation Reactions

Diphenyliodonium salts are effective reagents for the O-arylation and S-arylation of various substrates. Metal-free O- and S-arylation reactions offer an advantage by avoiding potentially toxic and expensive transition-metal catalysts. nih.gov

The O-arylation of pyridin-2-ones, which are ambident nucleophiles, can be controlled to achieve high selectivity for either N- or O-arylation by choosing the appropriate base and solvent. nih.gov For instance, using N,N-diethylaniline in fluorobenzene (B45895) favors N-arylation, while quinoline in chlorobenzene (B131634) promotes O-arylation. nih.gov The arylation of aliphatic alcohols with diaryliodonium salts can be achieved at room temperature under metal-free conditions to produce alkyl aryl ethers in good yields. nih.gov

S-arylation reactions have also been successfully carried out. For example, 2-arylthiobenzothiazoles can be prepared in good yields by the S-arylation of benzothiazole-2-thiol with diaryliodonium salts in an ionic liquid at room temperature. researchgate.net Similarly, various alkyl aryl trithiocarbonates have been synthesized through the S-arylation of potassium carbonotrithioates with diaryliodonium salts. researchgate.net

The table below provides examples of O- and S-arylation reactions:

| Substrate | Reaction Type | Conditions | Product | Reference |

| Pyridin-2-ones | O-Arylation | Quinoline, chlorobenzene | O-Arylated pyridines | nih.gov |

| Aliphatic Alcohols | O-Arylation | Metal-free, room temperature | Alkyl aryl ethers | nih.gov |

| Benzothiazole-2-thiol | S-Arylation | Ionic liquid, room temperature | 2-Arylthiobenzothiazoles | researchgate.net |

| Potassium Carbonotrithioates | S-Arylation | Ionic liquid, room temperature | Alkyl aryl trithiocarbonates | researchgate.net |

Oxidation-Reduction Chemistry of this compound

Beyond its role as an arylating agent, this compound also participates in oxidation-reduction reactions, acting as both an oxidizing agent and undergoing electrochemical reduction.

Role as an Oxidizing Agent

This compound is recognized as an oxidizing agent in various chemical transformations. sigmaaldrich.comsigmaaldrich.com It can be used in reactions such as the synthesis of aldehydes and ketones. ontosight.ai The compound's oxidizing properties are attributed to the hypervalent state of the iodine atom. ontosight.ai

This compound has been shown to have antimicrobial properties, inhibiting the growth of various plant pathogens. tandfonline.com This activity is linked to its ability to inhibit NADPH oxidase and other flavoenzymes, thereby interfering with cellular redox metabolism. tandfonline.com

Electrochemical Reduction Studies

The electrochemical reduction of diphenyliodonium salts has been a subject of investigation. Studies have shown that the electrochemical reduction of diphenyliodonium hydroxide (B78521) and its derivatives at a mercury cathode can lead to the formation of the corresponding diphenylmercury. rsc.org The reduction potential of diphenyliodonium salts can be influenced by factors such as the solvent and the reference electrode used in the electrochemical setup. The generation of phenyl radicals through electrochemical reduction routes has been explored for the synthesis of important molecules. nottingham.ac.uk

Interactions with Biological Redox Systems

This compound is recognized for its significant interactions with key components of biological redox systems, primarily through its effects on flavoproteins and cellular sources of reactive oxygen species (ROS). mdpi.comnih.gov It is a well-known inhibitor of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases (NOX), which are major enzymatic sources of ROS in cells. mdpi.com Beyond its effect on NOX, this compound also interferes with mitochondrial function, another primary site of ROS production. mdpi.com

The interaction of this compound with reduced flavins has been studied in detail. The reactive species is the reduced flavin anion, and the reaction leads to a complex mixture of products, including oxidized flavin and several flavin-phenyl adducts. nih.gov Research has shown that diphenyliodonium can readily inactivate various flavoprotein enzymes. nih.gov This inactivation is a crucial factor to consider, and it has been concluded that such inactivation is not necessarily an indicator of a catalytic mechanism involving radical intermediates. nih.gov Key factors determining the inactivation of these enzymes include the maintenance of the flavin in its reduced state during catalysis, the redox potential, and the accessibility of the inhibitor to the flavin active site. nih.gov

Studies on human cell lines have quantified the impact of diphenyleneiodonium (B1195379) chloride (DPI), a related compound, on cellular ROS levels and mitochondrial membrane potential, illustrating its potent effects on cellular redox environments. mdpi.comresearchgate.net

Table 1: Effect of Diphenyleneiodonium Chloride (DPI) on Human Bone Marrow Stromal Cells (hBMSCs)

| Treatment | Time | Effect on Mitochondrial Membrane Potential | Effect on Cellular ROS Levels | Source |

|---|---|---|---|---|

| 10 µM DPI | 30 min | Significant Reduction | Significant Reduction | mdpi.com |

| 100 µM DPI | 30 min | Significant Reduction | Significant Reduction | mdpi.com |

Radical-Mediated Reactions Initiated by this compound

This compound is a versatile initiator of radical-mediated reactions, particularly in the context of photopolymerization. researchgate.netresearchgate.netresearchgate.net It is frequently used as a crucial component in multi-component photoinitiator systems, which typically consist of a light-absorbing species (like a dye), an electron donor (often an amine), and the iodonium salt. researchgate.netresearchgate.net In these systems, the iodonium salt acts as a potent electron acceptor and a source of highly reactive radicals. rsc.org

The general mechanism in a three-component system involves the initial photoexcitation of the dye. The excited dye then interacts with the electron donor (e.g., an amine), leading to the formation of a dye-based radical. researchgate.net this compound then reacts with this intermediate radical. This interaction serves a dual purpose: it regenerates the original dye, allowing it to participate in further photochemical cycles, and simultaneously produces a phenyl radical that is active in initiating polymerization. researchgate.netresearchgate.net

Generation of Aryl Radicals

A primary function of this compound in radical chemistry is its ability to serve as a precursor for aryl radicals. rsc.orgnih.gov The generation of these radicals can be achieved through several methods, most notably through photoredox catalysis. sci-hub.seacs.org

In a typical photoredox cycle, a photocatalyst (such as ruthenium or eosin Y complexes) absorbs visible light and becomes excited. rsc.orgsci-hub.se The excited photocatalyst can then engage in a single electron transfer (SET) with this compound. cdnsciencepub.com This electron transfer leads to the fragmentation of the diphenyliodonium cation, producing a phenyl radical (Ph•) and iodobenzene (PhI). acs.orgcdnsciencepub.com

The process can be summarized by the following reaction: Ph₂I⁺ + e⁻ → [Ph₂I•] → Ph• + PhI

This method is highly efficient for creating carbon-carbon and carbon-heteroatom bonds, as the generated aryl radical can readily add to various substrates like arenes and heteroarenes. sci-hub.se Direct photolysis is another pathway where excitation of the diphenyliodonium cation can lead to homolytic dissociation, yielding the primary radical products. cdnsciencepub.com These radical generation strategies have been applied in diverse chemical transformations, including the α-arylation of carbonyl compounds and the synthesis of complex biaryls. sci-hub.sefrontiersin.orgmdpi.com

Radical Recombination Processes

Once aryl radicals are generated from this compound, they can participate in various recombination reactions. These processes can be either productive, leading to the desired chemical product, or can represent pathways of inefficiency. cdnsciencepub.comcdnsciencepub.com

In the context of photolysis, evidence points to the "in-cage" recombination of the primary radical products. cdnsciencepub.com After the initial formation of a phenyl radical and an iodobenzene radical cation within a solvent cage, these species can recombine before diffusing apart. cdnsciencepub.com This can lead to the formation of products like iodobiphenyl.

In multicomponent photoinitiator systems, radical recombination can be a competing process. For instance, the dye-based radical and the amine-derived radical can recombine, terminating the reaction chain. researchgate.net The addition of this compound has been shown to enhance polymerization kinetics in part by reducing this non-productive recombination reaction. researchgate.net It achieves this by efficiently trapping the dye radical to produce a phenyl radical, thus favoring the initiation pathway over termination. researchgate.netresearchgate.net A proposed radical-pair mechanism in arylation reactions suggests that an electron transfer from a carbanion to the iodonium ion creates a transient radical pair (R• and Ar•), which can then recombine to form the arylated product or dissociate and recombine stochastically to yield side products. mdpi.com

Catalytic Applications of Diphenyliodonium Chloride

Photoredox Catalysis with Diphenyliodonium (B167342) Chloride

Photoredox catalysis has emerged as a powerful tool in modern organic chemistry, enabling the development of novel and sustainable synthetic methodologies. Diphenyliodonium chloride serves as a potent arylating agent in these reactions, participating in transformations driven by visible light.

Mechanisms of Photoinduced Electron Transfer (PET)

The activation of this compound in photoredox catalysis is initiated by a photoinduced electron transfer (PET) process. rsc.orgbeilstein-journals.org In a typical catalytic cycle, a photosensitizer (PC), upon absorption of light, is promoted to an excited state (PC*). rsc.orgbeilstein-journals.org This excited photosensitizer can then interact with this compound in one of two ways:

Oxidative Quenching Cycle: The excited photosensitizer can be reduced by an electron donor, generating a highly reducing species that then transfers an electron to this compound.

Reductive Quenching Cycle: The excited photosensitizer can directly transfer an electron to this compound. rsc.org This single electron transfer (SET) results in the reduction of the iodonium (B1229267) salt, leading to the formation of a phenyl radical and iodobenzene (B50100). rsc.orgnih.gov The photosensitizer is oxidized in the process and is subsequently regenerated in the catalytic cycle. rsc.orgnih.gov

The irreversible fragmentation of the reduced diphenyliodonium species into a highly reactive aryl radical is a key driving force for these reactions. rsc.org

Visible Light-Driven Transformations

The use of visible light to drive chemical reactions offers a more sustainable and milder alternative to traditional methods that often require harsh conditions. This compound has been successfully employed in a variety of visible-light-mediated transformations. mdpi.comnih.gov For instance, the arylation of quinoxalin-2(1H)-ones has been achieved using diaryliodonium triflates under blue LED irradiation with a ruthenium-based photocatalyst. researchgate.net These reactions often exhibit broad substrate scope and high functional group tolerance. researchgate.net The choice of photocatalyst, such as eosin (B541160) Y, and additives can significantly influence the reaction's efficiency. mdpi.comnih.gov

Applications in C-H Arylation

A particularly valuable application of this compound in photoredox catalysis is the direct C-H arylation of various substrates. This strategy allows for the formation of carbon-carbon bonds by activating otherwise inert C-H bonds, bypassing the need for pre-functionalized starting materials. mdpi.com Pyrimidine-directed C-H arylation has been demonstrated using an iridium(III) photoinitiator in combination with a diphenyliodonium salt. mdpi.com Similarly, the C-H arylation of quinoxalin-2(1H)-ones with diaryliodonium salts under visible light provides efficient access to pharmaceutically relevant 3-arylquinoxalin-2(1H)-ones. researchgate.net These methods are attractive due to their operational simplicity and mild reaction conditions. researchgate.net

Metal-Catalyzed Reactions Involving this compound

In addition to its role in photoredox catalysis, this compound is a valuable reagent in a range of metal-catalyzed cross-coupling reactions. Transition metals like copper and palladium are commonly employed to facilitate these transformations.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysts have proven effective in mediating cross-coupling reactions involving this compound. scientificlabs.comsigmaaldrich.com These reactions are used to form carbon-heteroatom and carbon-carbon bonds. Examples include the arylation of purines and the synthesis of aryl alkynes. scientificlabs.comsigmaaldrich.com Copper-catalyzed reactions often proceed under mild conditions and offer a cost-effective alternative to palladium-based systems. The mechanism of these reactions can involve a Cu(I)/Cu(III) or a Cu(II)/Cu(IV) catalytic cycle. In visible-light-mediated copper catalysis, a photoexcited copper complex can initiate the reaction through a single electron transfer process. nih.gov

Palladium-Catalyzed Arylation Reactions

Palladium catalysts are widely used for their efficiency and versatility in cross-coupling reactions. This compound serves as an excellent electrophilic arylating agent in palladium-catalyzed C-H activation and arylation reactions. rsc.orgresearchgate.net For example, the ortho-arylation of 2-phenylpyridines has been achieved using this compound with a palladium acetate (B1210297) catalyst. rsc.org These reactions often exhibit high regioselectivity. rsc.org The catalytic cycle for these transformations can involve a Pd(II)/Pd(IV) pathway, where the palladium catalyst undergoes oxidative addition with the diaryliodonium salt, followed by C-H activation and reductive elimination to afford the arylated product and regenerate the active palladium species. mdpi.com

Gold Catalysis

Homogeneous gold catalysis has become a powerful tool for the activation of π-systems like alkynes and allenes. rsc.org While gold(I) complexes are typically used, many transformations require an oxidative step to access reactive intermediates or regenerate the catalyst. Diphenyliodonium salts are potent oxidants and arylating agents capable of engaging in gold-catalyzed cycles. Although gold(I) chloride complexes ([LAuCl]) are stable and cost-effective, their catalytic activity often requires activation, traditionally via chloride abstraction with silver salts. nih.govmdpi.com However, the focus of modern gold catalysis is often on the Au(I)/Au(III) redox cycle or the generation of gold-carbene intermediates, where external oxidants play a crucial role. nih.gov

In this context, diphenyliodonium salts can act as terminal oxidants to facilitate the formation of valuable intermediates. For instance, in gold-catalyzed reactions involving alkynes, an external oxidant can promote the formation of α-oxo gold carbenes. beilstein-journals.org These carbenes are highly reactive species that can undergo a variety of subsequent transformations. While sulfoxides and N-oxides are commonly reported oxidants for this purpose, the principle extends to strong oxidants like diaryliodonium salts. nih.govmdpi.com

The general mechanism involves the gold(I) catalyst activating a C-C triple bond, making it susceptible to nucleophilic attack. In an oxidative cyclization, for example, the resulting alkenylgold intermediate can be oxidized by the diphenyliodonium salt. This step can lead to a Au(III) species, which then undergoes reductive elimination to form the product and regenerate the Au(I) catalyst. Alternatively, the oxidation can generate a gold carbene, which then proceeds through its own distinct reaction pathways. nih.gov

| Reaction Type | Substrate | Catalyst System | Role of Diphenyliodonium Salt | Product Type | Ref. |

| Oxidative Cyclization | 2-Alkynylphenyl alkynyl ketones | Au(I) catalyst | Oxidant | 2-Acyl-1-naphthols | nih.gov |

| Cycloisomerization-Addition | Aromatic Ynediones/Indoles | [Au(I)Cl]/Activator | Pre-catalyst component | 3(2H)-Furanones | nih.gov |

| Alkyne Oxidation | Terminal Alkynes | Au(I) catalyst | Oxidant (by analogy) | α-Oxo Gold Carbenes | beilstein-journals.org |

Organocatalysis and Other Catalytic Systems

Beyond its role in transition-metal catalysis, this compound and its derivatives have found significant applications in organocatalysis and other catalytic systems, including those based on other metals like palladium and copper, as well as in photocatalysis.

In the realm of organocatalysis , diaryliodonium salts can themselves function as catalysts. They act as potent halogen-bond-donating organocatalysts. The positively charged iodine atom possesses a region of positive electrostatic potential (a σ-hole), which allows it to activate carbonyl and imine groups through noncovalent interactions. acs.orgresearchgate.net This Lewis acid-like activation facilitates various transformations. For example, diphenyliodonium triflate has been shown to be a highly effective catalyst for the Groebke–Blackburn–Bienaymé multicomponent reaction to produce imidazopyridines and for Knorr-type reactions to synthesize N-acyl pyrazoles. acs.orgresearchgate.net In these systems, the iodonium salt activates the electrophile, rendering it more susceptible to nucleophilic attack. acs.org

This compound is a cornerstone reagent in palladium-catalyzed cross-coupling reactions . These reactions represent one of the most powerful methods for constructing C-C bonds. libretexts.org In a typical cycle, a Pd(0) complex undergoes oxidative addition into an aryl halide. However, with diaryliodonium salts, the salt acts as the electrophilic aryl source, often reacting with a Pd(0) species to form a Pd(II)-aryl intermediate, which then participates in transmetalation and reductive elimination steps. researchgate.net These reactions are noted for their mild conditions and high efficiency. researchgate.net

Copper catalysis also frequently employs diphenyliodonium salts. Copper catalysts, which are cheaper and more abundant than palladium, can mediate a variety of arylations. nih.gov In copper-catalyzed C-N and C-O cross-coupling reactions, diaryliodonium salts serve as the aryl source. acs.org For instance, the α-arylation of carbonyl compounds can be effectively catalyzed by copper salts like copper(I) cyanide, where the iodonium salt delivers the phenyl group. mdpi.com The mechanism is believed to involve the formation of a high-valent Cu(III)-aryl intermediate. mdpi.commdpi.com

Finally, this compound is widely used in photocatalysis . It can act as a potent oxidant and a source of phenyl radicals upon reduction. liv.ac.uk In photoredox catalysis, a photosensitizer (like a ruthenium complex or an organic dye such as methylene (B1212753) blue) absorbs visible light and enters an excited state. liv.ac.ukacs.org This excited state can then be reductively quenched by an electron donor. The resulting reduced photocatalyst is a powerful reductant, capable of reducing this compound to generate a phenyl radical and iodobenzene. beilstein-journals.org This phenyl radical can then engage in a variety of synthetic transformations, such as the direct C-H arylation of arenes and heteroarenes. liv.ac.uk

| Catalytic System | Reaction Type | Catalyst/Sensitizer (B1316253) | Role of this compound | Product Example | Ref. |

| Organocatalysis | Groebke–Blackburn–Bienaymé | Diphenyliodonium Triflate | Halogen-bond donor catalyst | Imidazopyridines | acs.org |

| Palladium Catalysis | Cross-Coupling | Pd(0) complexes | Arylating Agent | Biaryls | researchgate.net |

| Copper Catalysis | α-Arylation of Ketones | CuCN | Arylating Agent | α-Phenyl Ketones | mdpi.com |

| Photocatalysis | Direct C-H Arylation | [Ru(bpy)₃]Cl₂ | Phenyl Radical Source | 2-Phenyl-N-methylpyrrole | liv.ac.uk |

| Photocatalysis | Polymerization | Methylene Blue | Oxidizer/Radical Initiator | Poly(HEMA-co-GDMA) | acs.orgnih.gov |

Polymer Chemistry Applications of Diphenyliodonium Chloride

Photoinitiation of Polymerization

Diphenyliodonium (B167342) salts, including the chloride form, are key components in photoinitiator systems that generate reactive species to start polymerization upon light absorption. acs.org They are particularly effective in UV-curable formulations for coatings, adhesives, and inks. chemimpex.com

Diphenyliodonium chloride can initiate radical polymerization through several mechanisms. Upon absorbing UV light, the diphenyliodonium cation undergoes homolytic cleavage of a carbon-iodine bond, generating a phenyl radical and an iodobenzene (B50100) radical cation. Both of these species are capable of initiating the polymerization of vinyl monomers.

Alternatively, in a more common and efficient process, the iodonium (B1229267) salt is used with a photosensitizer. rsc.org This process, known as photosensitization, involves the transfer of energy from an excited photosensitizer molecule to the iodonium salt, which then decomposes to form initiating radicals. rsc.orgrsc.org This indirect activation allows for the use of longer wavelengths of light, such as visible light, depending on the absorption characteristics of the sensitizer (B1316253) dye. uba.ar The primary photochemical reaction often involves electron transfer from an excited dye to the iodonium salt, which acts as an electron acceptor. rsc.orgconicet.gov.ar This process results in the photobleaching of the dye and the generation of active radical species from the subsequent decomposition of the iodonium salt. conicet.gov.ar

Two-component systems typically consist of a photosensitizer (often a dye) and the diphenyliodonium salt, which acts as a co-initiator or radical initiator. rsc.orgresearchgate.net The photosensitizer absorbs light and enters an excited state. In this state, it can transfer an electron to the diphenyliodonium salt. rsc.org This electron transfer leads to the irreversible cleavage of the iodonium salt, producing a phenyl radical that is active in initiating radical polymerization. rsc.org

For example, squaraine dyes can act as electron-transfer photosensitizers for diphenyliodonium salts in the polymerization of acrylates under UV-blue light. rsc.org Studies have shown that the efficiency of these systems can vary based on the specific dye and the substituents on the diphenyliodonium salt. rsc.orgmdpi.com Another example involves using a diphenyliodonium salt/triethylamine (TEA) complex, which forms a ground-state charge-transfer (CT) complex, extending the system's photosensitivity to wavelengths above 500 nm for the polymerization of methyl methacrylate. ccspublishing.org.cn

Table 1: Examples of Two-Component Photoinitiating Systems

| Photosensitizer (Dye) | Monomer | Observations | Reference |

|---|---|---|---|

| Squaraine Dyes | Trimethylolpropane triacrylate (TMPTA) | The excited squaraine acts as an electron donor, and the diphenyliodonium salt acts as an electron acceptor, leading to the formation of an initiating phenyl radical. | rsc.org |

| Resazurin | Acrylamide | Polymerization proceeds efficiently in the presence of this compound, following a typical radical chain mechanism. | conicet.gov.ar |

| Triethylamine (TEA) | Methyl Methacrylate (MMA) | Forms a charge-transfer complex with this compound, extending photosensitivity to >500 nm. | ccspublishing.org.cn |

Three-Component Photoinitiating Systems

To enhance efficiency, a third component is often added, creating a three-component photoinitiating system. These systems generally include a photosensitizer (dye), an electron donor (often a tertiary amine), and the diphenyliodonium salt as an electron acceptor. researchgate.netuiowa.edu They have been found to be consistently faster and more efficient than their two-component counterparts. uiowa.edu

A well-studied example is the system comprising methylene (B1212753) blue (MB), N-methyldiethanolamine (MDEA), and this compound. researchgate.netuiowa.edu The primary photochemical reaction is electron transfer from the amine to the excited dye. uiowa.edu The iodonium salt then reoxidizes the resulting neutral dye radical back to its original state, allowing it to re-enter the photochemical process while generating an additional initiating phenyl radical. uiowa.edu This synergistic action leads to a significant increase in polymerization rate and conversion. researchgate.net

Table 2: Comparison of Photoinitiating Systems for PEGDA Polymerization

| Initiating System | Irradiation Energy Density | Double Bond Conversion (in 1 min) | Reference |

|---|---|---|---|

| Two-Component (Eosin Y, Triethanolamine) | 0.95 mW/cm² | 51.5% | researchgate.net |

| Three-Component (Eosin Y, Triethanolamine, Diphenyliodonium hexafluorophosphate) | 0.95 mW/cm² | >90% | researchgate.net |

Application in UV-Curable Coatings, Adhesives, and Inks

This compound is a highly effective photoinitiator for UV-curable coatings, adhesives, and inks, facilitating rapid curing processes. chemimpex.com This technology is valued for being energy-efficient and solvent-free, making it an environmentally friendly option. mdpi.com The ability of diphenyliodonium salts to generate strong Brønsted acids upon photolysis makes them suitable for the cationic polymerization of monomers like epoxides, which are used in coatings known for excellent adhesion, mechanical strength, and chemical resistance. rsc.orgd-nb.info These properties are crucial in industries such as automotive, electronics, and packaging. chemimpex.com The use of photosensitizers like thioxanthones can extend the absorption range of the system, improving the curing rate and monomer conversion, which is particularly useful for pigmented coatings. researchgate.net

The utility of this compound extends to the synthesis of advanced materials. chemimpex.com It is employed in creating photopolymers and nanocomposites, where precise control over the polymerization process is essential. chemimpex.com In the field of nanocomposites, which involves dispersing nanoparticles within a polymer matrix, photoinitiated polymerization is a key synthesis method. nih.gov this compound can be used in these systems to initiate the polymerization of the monomer matrix around the nanoparticle fillers. researchgate.netijs.si This approach is used to create materials with tailored thermal, mechanical, optical, or electrical properties for applications in microelectronics, sensors, and energy storage. nih.govmdpi.com For instance, it has been used in the synthesis of lead-free halide perovskite-covalent organic framework (COF) nanocomposites, which act as photocatalysts for photoinduced polymerization. acs.org

Cationic Polymerization Initiation

This compound and other diaryliodonium salts are prominent photoacid generators (PAGs) for initiating cationic polymerization. rsc.orgd-nb.info This process is vital for curing monomers such as epoxides, vinyl ethers, and oxetanes. rsc.orgmdpi.com A key advantage of cationic photopolymerization is its insensitivity to oxygen, which can inhibit free-radical polymerization. rsc.org

Upon UV irradiation, diphenyliodonium salts undergo photolysis to generate a strong Brønsted acid (e.g., HCl from this compound). nsf.gov This photogenerated acid then initiates the ring-opening polymerization of cyclic monomers like epoxides or the addition polymerization of vinyl ethers. nsf.govuniv-smb.fr While acids generated from chloride anions are weaker than those from non-coordinating anions like hexafluoroantimonate (SbF₆⁻), recent research has shown that using a hydrogen bond donor can catalyze and accelerate polymerizations even with coordinating anions like chloride. nsf.gov

The process can also be promoted through free radicals. In a system containing a free-radical photoinitiator, an onium salt like this compound, and zinc bromide, photochemically generated free radicals are oxidized to carbocations, which then initiate the living cationic polymerization of monomers like isobutyl vinyl ether. univ-smb.fr

Controlled Radical Polymerization Techniques

This compound and its derivatives are integral components in various controlled radical polymerization (CRP) techniques, primarily serving as photoinitiators or as part of a photoinitiating system. In these roles, they offer temporal and spatial control over the polymerization process, which is a key advantage of CRP methods. Their primary function upon photolysis is to generate reactive species, typically phenyl radicals, which can initiate polymerization. This initiation mechanism has been successfully integrated into major CRP methodologies, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP)

In the realm of ATRP, particularly in its photoinduced variants (photoATRP), diphenyliodonium salts are employed to generate radicals under light irradiation. This process can circumvent the need for thermal initiators and allows for polymerization at ambient temperatures. The radicals produced from the photolysis of the iodonium salt can initiate the polymerization chain or interact with the catalyst system.

One of the significant advancements is the development of metal-free ATRP, where organic photoredox catalysts are used in place of traditional transition metal complexes. In such systems, a photosensitizer absorbs light and enters an excited state. This excited sensitizer can then interact with the diphenyliodonium salt, leading to an electron transfer process that ultimately generates the initiating radicals. For instance, phenoxazine (B87303) dyes have been studied as photosensitizers in conjunction with this compound for the polymerization of acrylamide. conicet.gov.ar The combination of a sensitizing dye, an amine co-initiator, and an iodonium salt creates a highly efficient three-component system for initiating radical polymerization. nih.gov

The table below summarizes findings from a study utilizing a three-component photoinitiator system, which is the foundational chemistry often adapted for photoinduced controlled polymerizations.

| Photoinitiator System | Monomer | Conversion (%) | Polymerization Rate (Rp) | Reference |

| Squaraine Dye / Diphenyliodonium Salt | Trimethylolpropane triacrylate (TMPTA) | 10 - 36% | ~2 x 10⁻² s⁻¹ | researchgate.net |

| Methylene Blue / N-Methyldiethanolamine / this compound | Acrylamide | High | Accelerated Rate | nih.govresearchgate.net |

| Table 1: Research findings on the use of this compound in photoinitiated radical polymerization systems. |

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

This compound and its analogues have also been effectively utilized in photoinitiated RAFT (photo-RAFT) polymerization. In this context, the iodonium salt is a crucial component of the initiation step, which is triggered by light. Upon irradiation, the photoinitiating system containing the diphenyliodonium salt generates radicals that initiate the polymerization of monomers in the presence of a RAFT agent (a chain transfer agent, CTA).

This approach allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity. The use of light provides excellent temporal control; the polymerization can be started and stopped by simply turning the light source on and off. rsc.org

For example, a photocontrolled RAFT process was developed using a complex of 1,3-diaminopropane-triethylborane and a diphenyliodonium salt. researchgate.net Under UV irradiation, this air-stable complex liberates reactive triethylborane, which consumes dissolved oxygen to generate ethyl radicals. These radicals then initiate and mediate the RAFT polymerization, enabling the process to be conducted under ambient atmospheric conditions without prior deoxygenation. This system demonstrated rapid polymerization and produced well-defined polymers. researchgate.net

Furthermore, diphenyliodonium salts can function as photoacid generators (PAGs) in cationic RAFT polymerization. rsc.orgnsf.gov Upon photolysis, they generate a strong acid that can initiate the cationic polymerization of monomers like vinyl ethers, while the RAFT mechanism provides control over the polymer chain growth. rsc.org This dual functionality expands the scope of monomers that can be polymerized in a controlled manner using RAFT techniques.

The following table presents data from an oxygen-tolerant photo-RAFT polymerization system employing a diphenyliodonium salt.

| Monomer | Initiating System | Conversion (%) | Time (min) | Resulting Polymer | Reference |

| 2-hydroxyethyl acrylate (B77674) (HEA) | DAPTB/Ph₂I⁺ Complex / BP-FSBC (CTA) | 61% | 7 | Well-defined | researchgate.net |

| N,N-dimethylacrylamide (DMA) | DAPTB/Ph₂I⁺ Complex / BP-FSBC (CTA) | 77% | 10.5 | Well-defined | researchgate.net |

| Table 2: Performance of an oxygen-demanding photo-RAFT system utilizing a Diphenyliodonium salt complex. |

Medicinal and Biological Chemistry Research on Diphenyliodonium Chloride

Enzyme Inhibition Studies

Diphenyliodonium (B167342) chloride (DPI) is recognized as a potent, broad-spectrum inhibitor of flavoproteins, which are enzymes that utilize flavin cofactors like Flavin Adenine (B156593) Dinucleotide (FAD) or Flavin Mononucleotide (FMN). rndsystems.comtocris.com Its inhibitory action extends across several critical enzyme families, including NADPH oxidases, nitric oxide synthases, and cytochrome P450 reductases. rndsystems.comncats.io The primary mechanism of inhibition is generally irreversible, involving covalent modification of the enzyme or its cofactors. ncats.ionih.govacs.org

Inhibition of NADPH Oxidases

Diphenyliodonium chloride is a well-documented and potent inhibitor of the NADPH oxidase (NOX) family of enzymes. researchgate.netcaymanchem.commedchemexpress.com These enzymes are crucial in cellular signaling through the production of reactive oxygen species (ROS). researchgate.net DPI has been described as a "pan-inhibitor" of NOX, demonstrating effectiveness against multiple isoforms. researchgate.netnih.gov Research indicates a preferential inhibition of the plasma membrane NADH oxidase (a member of the NOX family) when NADPH is the electron donor, as opposed to NADH. science.gov The inhibition of NOX activity by DPI leads to a reduction in cellular ROS production. tandfonline.com

| Enzyme/System | Cell Line/System | Inhibitory Concentration (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| NADPH Oxidase (NOX) | HeLa cells | EC₅₀ = 0.1 µM | caymanchem.com |

| Dual Oxidase 2 (DUOX2) expressing cells | Cell-based assay | IC₅₀ ≈ 200-400 nM (for specific DPI analogs) | nih.gov |

Inhibition of Nitric Oxide Synthases (NOS)

DPI effectively inhibits nitric oxide synthases (NOS), the enzymes responsible for producing nitric oxide (NO), a key signaling molecule. rndsystems.comtocris.comcaymanchem.com It is characterized as an irreversible inhibitor of both the inducible (iNOS or NOS2) and endothelial (eNOS or NOS3) isoforms. ncats.ioncats.io The inhibitory action of DPI on NOS occurs through at least two mechanisms: direct inhibition of the enzyme's catalytic activity and prevention of iNOS gene expression. nih.gov Studies on bovine articular chondrocytes showed that DPI inhibited interleukin-1β-induced NO production by blocking both iNOS activity and its synthesis. nih.gov

| Enzyme/System | Cell Line/System | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Nitric Oxide Synthase (NOS) | Isolated mouse peritoneal macrophages | IC₅₀ = 0.05 µM | caymanchem.com |

| NO Production (iNOS) | Bovine articular chondrocytes | IC₅₀ = 0.03 µM | ncats.ionih.gov |

| Nitric Oxide Production (iNOS) | Enzyme assay | IC₅₀ = 0.16 µM | oup.com |

| Cytochrome c reduction by iNOS | Enzyme assay | IC₅₀ = 3.5 µM | oup.com |

Inhibition of Cytochrome P450 Oxidoreductase

This compound is an irreversible and time-dependent inhibitor of NADPH-cytochrome P450 oxidoreductase. nih.govacs.orgresearchgate.net This enzyme is a crucial component of the cytochrome P450 monooxygenase system, responsible for transferring electrons from NADPH to cytochrome P450. The inactivation process is dependent on the enzyme being in its reduced state, highlighting that NADPH is essential for inhibition to occur. nih.govresearchgate.net Further kinetic studies have shown that cytochrome c can act as a competitive substrate, protecting the enzyme from inactivation by DPI. nih.govacs.orgresearchgate.net

| Enzyme | Parameter | Value | Reference |

|---|---|---|---|

| NADPH-Cytochrome P450 Oxidoreductase | Kᵢ | 2.8 mM | nih.govacs.orgncats.ioresearchgate.net |

Mechanisms of Enzyme Inactivation

The inhibitory action of this compound is primarily due to its ability to form covalent bonds with its target enzymes, leading to irreversible or "suicide" inactivation. nih.govacs.orgscbt.comnih.gov As a potent inhibitor of flavoenzymes, DPI binds strongly to these proteins. rndsystems.comtocris.com

For NADPH-cytochrome P450 oxidoreductase, the mechanism has been elucidated in detail. It involves covalent modification at two distinct sites:

A phenyl group from DPI is added to the Flavin Mononucleotide (FMN) cofactor, which effectively traps the FMN in its reduced state. nih.govacs.orgresearchgate.net

A second covalent modification occurs on the protein itself, specifically at the amino acid residue Tryptophan 419. nih.govacs.orgresearchgate.net

In the case of nitric oxide synthases (NOS), DPI is also known to form a covalent bond that blocks the enzyme's electron transfer capabilities. scbt.com This interaction is thought to involve the enzyme's thiol groups. scbt.comscbt.com Furthermore, research on both cytochrome P450 enzymes and iNOS indicates that DPI interacts with both the flavin cofactors and the heme prosthetic group. oup.com This dual interaction leads to a complex inhibitory profile where the heme moiety appears to be the more sensitive target. oup.com

Selectivity and Specificity of Enzyme Inhibition

This compound is generally considered a non-selective, broad-spectrum inhibitor of flavoenzymes. researchgate.netnih.gov Its activity against NADPH oxidases, nitric oxide synthases, and cytochrome P450 oxidoreductase underscores its wide range of targets. rndsystems.comtocris.com However, some degree of selectivity has been observed.

Substrate-dependent Selectivity: DPI shows preferential inhibition of the plasma membrane NADH oxidase when NADPH is the electron donor compared to when NADH is used. science.gov

Domain-specific Selectivity: Within enzymes that contain both flavin and heme domains, such as iNOS and cytochrome P450, DPI displays preferential targeting. Reactions mediated by the heme domain are more sensitive to inhibition than those mediated by the flavin-containing reductase domain. oup.com For instance, a much lower concentration of DPI is needed to inhibit nitric oxide production (a heme-mediated reaction) by iNOS than to inhibit cytochrome c reduction (a flavin-mediated reaction) by the same enzyme. oup.com

Broader Effects: The inhibitory effects of DPI are not limited to flavoenzymes; it has also been reported to target other NAD/NADP-dependent enzymes within the tricarboxylic acid cycle and the pentose (B10789219) phosphate (B84403) pathway, as well as complex I of the mitochondrial electron transport chain. biorxiv.org

The development of DPI analogs is an active area of research aimed at creating more selective inhibitors for specific NOX isoforms, such as DUOX2. nih.gov

Agonist Activity and Receptor Interactions

Beyond its role as an enzyme inhibitor, this compound also exhibits agonist activity at certain G protein-coupled receptors (GPCRs) and ion channels.

It has been identified as an agonist for the orphan receptor GPR3, which is known to be constitutively active. rndsystems.comtocris.comtocris.com DPI activates GPR3, leading to the stimulation of adenylate cyclase and subsequent downstream signaling events. rndsystems.comtocris.com This agonist activity is selective for GPR3 over the closely related receptors GPR6 and GPR12. rndsystems.comtocris.com The interaction with GPR3 also triggers the mobilization of intracellular calcium (Ca²⁺) and promotes β-arrestin receptor internalization. rndsystems.comtocris.com Homology modeling suggests that a π-cation interaction between a tyrosine residue (Tyr188) in GPR3 and the iodonium (B1229267) ion of DPI may contribute to its binding and selectivity. nih.gov

Additionally, DPI functions as an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel involved in nociception. medchemexpress.comphysiology.org

| Receptor/Channel | Activity | Potency (EC₅₀) | Reference |

|---|---|---|---|

| GPR3 | Agonist | 1 µM | rndsystems.comtocris.com |

| TRPA1 | Activator | 1 - 3 µM | medchemexpress.com |

| GPR3 (3-trifluoromethoxy analog of DPI) | Agonist | 260 nM | nih.gov |

GPR3 Agonism

This compound has been identified as a novel agonist for the G protein-coupled receptor 3 (GPR3), an orphan receptor primarily expressed in the brain and oocytes. probechem.combiocrick.comnih.gov Studies have shown that DPI activates GPR3 with an EC50 value of 1 μM. biocrick.comrndsystems.comtocris.com This activation is selective, as DPI shows weak or no cross-reactivity with other G protein-coupled receptors, including the closely related GPR6 and GPR12. probechem.comrndsystems.comtocris.com The agonistic activity of DPI on GPR3 leads to the activation of adenylate cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. biocrick.comrndsystems.comtocris.com This effect has been observed in various cell lines, including HEK293 cells stably expressing GPR3, and is independent of its well-documented inhibitory effect on NADPH oxidase. biocrick.com The discovery of DPI as a specific GPR3 agonist provides a valuable chemical tool for elucidating the physiological and pathological roles of this orphan receptor. biocrick.comnih.gov

Calcium Mobilization and β-arrestin Receptor Internalization

Beyond its effect on cAMP levels, the activation of GPR3 by this compound also triggers other significant downstream signaling events. biocrick.comrndsystems.comtocris.com Research has demonstrated that DPI induces the mobilization of intracellular calcium. biocrick.comrndsystems.comtocris.com This suggests that GPR3 signaling is not limited to the Gs-cAMP pathway but may also involve Gq-mediated pathways that lead to calcium release from intracellular stores.

Furthermore, DPI has been shown to promote the internalization of the GPR3 receptor through a process involving β-arrestin. nih.govrndsystems.comtocris.com Specifically, DPI stimulates the translocation of β-arrestin 2 from the cytoplasm to the cell membrane, where it interacts with the activated GPR3. nih.gov This interaction is a critical step in receptor desensitization and internalization, a common mechanism for regulating GPCR signaling. nih.govnih.gov The ability of DPI to induce both calcium mobilization and β-arrestin-mediated receptor internalization highlights the complexity of GPR3 signaling and provides further avenues for investigating the functional consequences of its activation. biocrick.comnih.govrndsystems.comtocris.com

Antimicrobial Activity and Mechanisms

Recent studies have highlighted the potent antimicrobial properties of this compound, positioning it as a potential candidate for combating challenging bacterial infections. nih.govncats.ioncats.io Its efficacy extends to both Gram-positive and certain Gram-negative bacteria, with particularly noteworthy activity against mycobacteria. nih.govnih.gov

Activity against Non-Tuberculous Mycobacteria

This compound has demonstrated significant antimicrobial activity against non-tuberculous mycobacteria (NTM). nih.govoup.com In whole-cell growth inhibition assays, DPI was identified as a potent inhibitor of NTM. nih.gov Specifically, it exhibits concentration-dependent bactericidal activity against Mycobacterium fortuitum. nih.govoup.com Time-kill kinetics studies have shown that DPI can cause a substantial reduction in bacterial viability over time. oup.com This potent activity against NTM, which are known for their intrinsic resistance to many antibiotics, suggests that DPI may operate through a novel mechanism of action. nih.govoup.com

Synergy with Existing Antibiotics

A significant aspect of the antimicrobial potential of this compound is its ability to act synergistically with existing antibiotics. nih.govoup.com Studies have shown that when used in combination, DPI enhances the efficacy of several clinically important antibiotics against various bacteria.

Against Mycobacterium fortuitum, DPI exhibits synergistic effects with amikacin, ceftriaxone, ceftazidime, and meropenem. nih.govoup.com This synergy is determined by calculating the fractional inhibitory concentration (FIC) index, where a value of ≤ 0.5 indicates a synergistic interaction. oup.com The combination of DPI with these antibiotics leads to a more potent bactericidal effect than either agent alone. nih.gov

Furthermore, in studies involving Mycobacterium tuberculosis, DPI has been shown to have a synergistic interaction with rifampicin, a cornerstone of tuberculosis treatment. nih.govnih.gov However, no significant interaction was observed with isoniazid. nih.govnih.gov Against carbapenem-resistant Acinetobacter baumannii, a derivative of DPI, compound 3a, demonstrated synergy with the aminoglycoside amikacin. researchgate.net This synergistic activity suggests that DPI and its analogs could potentially be used as adjuvants to existing antibiotic therapies, possibly reducing the required doses of conventional antibiotics and combating the development of drug resistance. researchgate.net

Table 1: Synergistic Activity of this compound (DPI) with Various Antibiotics against M. fortuitum

| Antibiotic | MIC of Drug Alone (mg/L) | MIC of Drug in the Presence of DPI (mg/L) | ΣFIC | Interaction |

|---|---|---|---|---|

| Amikacin | Data not available | Data not available | ≤ 0.5 | Synergy |

| Ceftriaxone | Data not available | Data not available | ≤ 0.5 | Synergy |

| Ceftazidime | Data not available | Data not available | ≤ 0.5 | Synergy |

| Meropenem | Data not available | Data not available | ≤ 0.5 | Synergy |

Proposed Mechanisms of Action in Bacterial Systems

The primary proposed mechanism of antimicrobial action for this compound is the inhibition of flavoenzymes, particularly NADPH/NADH oxidases. nih.govtandfonline.com These enzymes are crucial for various metabolic processes in bacteria, including redox balance and respiration. tandfonline.com By inhibiting these oxidases, DPI disrupts cellular redox metabolism and the production of reactive oxygen species, leading to bacterial cell death. tandfonline.com

Additionally, DPI is known to non-selectively block ion channels, which could further contribute to its antimicrobial effects by disrupting essential ion gradients across the bacterial cell membrane. tandfonline.com The broad-spectrum activity of DPI against various plant pathogenic fungi and bacteria further supports the notion that it targets fundamental cellular processes. tandfonline.com The potent and intense dissolution mode of action observed suggests that DPI is a promising candidate for controlling a wide range of microbial pathogens. tandfonline.com

Neuroprotection and Attenuation of Oxidative Stress

This compound has shown promise in neuroprotection, primarily through its ability to attenuate oxidative stress. ncats.ionih.gov Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to neuronal damage in various neurological conditions, including ischemic brain injury. nih.govtmu.edu.tw

One of the primary sources of ROS in the brain following an ischemic event is the enzyme NADPH oxidase (NOX). nih.gov Research has demonstrated that inhibiting NOX activity can be neuroprotective. nih.gov As a known inhibitor of NOX, DPI has been investigated for its potential to mitigate ischemic brain damage. ncats.ionih.gov Studies have shown that the inhibition of NOX by DPI can reduce the generation of oxidants in neurons, thereby protecting them from cell death. nih.gov

In animal models of diabetes, diphenyleneiodonium (B1195379) has been observed to alleviate sciatic nerve damage by reducing oxidative stress. ncats.io This suggests a broader potential for DPI in managing neuropathies where oxidative stress plays a significant pathological role. The ability of DPI to counteract oxidative damage underscores its therapeutic potential in neurodegenerative diseases and other conditions linked to oxidative stress. nih.gov

Applications in Diagnostic Tools and Drug Delivery Systems

This compound and its derivatives have been explored for their utility in the development of sophisticated biomedical technologies, including diagnostic tools and drug delivery systems. chemimpex.com While direct applications in diagnostics are less detailed in available research, its role as a component in synthesis and formulation for drug delivery is more specifically documented.

In the realm of drug delivery, this compound has been incorporated into hydrogel-based systems. For instance, it has been used as a component of a photoinitiation system in the creation of a novel hydrogel drug delivery platform based on hydroxyethylstarch. researchgate.net The function of this compound in such systems is often linked to its ability to act as a photoinitiator, which is critical for the polymerization process that forms the hydrogel structure for encapsulating and releasing therapeutic agents.

Furthermore, research has pointed towards the use of diphenyleneiodonium chloride in targeted drug delivery. Studies have investigated its potential for mitochondria-targeted drug delivery, a strategy aimed at delivering drugs directly to the mitochondria of cells to treat diseases associated with mitochondrial dysfunction. mdpi.com There has also been research into the lung-specific homing of diphenyleneiodonium chloride, which suggests its potential for developing therapies that target respiratory diseases more effectively. dntb.gov.ua

Research into Antivitamins B12 and Cobalamin Derivatives

A significant area of research involving this compound is in the synthesis of modified vitamin B12 derivatives, specifically aryl-cobalamins, which are investigated as potential 'antivitamins B12'. nih.gov These synthetic analogues are designed to be structurally similar to vitamin B12 but are metabolically inert, allowing them to act as antagonists to the biological functions of natural cobalamins. nih.gov The goal of developing these antivitamins is to induce a "functional" vitamin B12 deficiency in a controlled manner, providing a valuable tool for studying the pathophysiology of B12 deficiency-related disorders. nih.gov

This compound serves as a key reagent in the synthesis of these aryl-cobalamins, acting as an efficient arylation agent. nih.gov A notable example is the preparation of phenylcobalamin (PhCbl). In a typical synthesis, aquocobalamin (B1237579) (a form of vitamin B12) is reduced using agents like formate (B1220265) or sodium borohydride. The resulting reduced cobalamin species then reacts with this compound to introduce a phenyl group onto the cobalt atom of the corrin (B1236194) ring. nih.gov This reaction yields Coβ-phenyl-cobalamin (PhCbl) along with its coordination isomer, Coα-phenyl-cobalamin (αPhCbl), in a ratio of approximately 3:1 to 1:1. nih.gov The α-isomer represents a 'base-off' configuration, a structural feature of interest in these studies. nih.gov

The resulting aryl-cobalamins, such as phenylcobalamin and 4-ethylphenylcobalamin (EtPhCbl), are characterized by a strong cobalt-carbon bond that is resistant to the enzymatic cleavage that would normally process vitamin B12 into its active coenzyme forms. nih.gov This stability is crucial for their function as antivitamins. Research has demonstrated that these synthetic derivatives can bind to human B12 transport proteins, indicating their potential to compete with natural vitamin B12 for uptake and transport in the body. nih.gov

Further research has explored the functionalization of these B12 derivatives to enhance their antimetabolite activity. For instance, doubly modified derivatives such as Coβ-phenyl-cobalamin-c,8-lactam and 10-bromo-Coβ-phenylcobalamin have been synthesized and shown to be potent antagonists of B12-dependent growth in bacteria like Lactobacillus delbrueckii. rsc.org These findings underscore the importance of the organometallic phenyl ligand, introduced via reagents like this compound, in conferring the desired antimetabolite effects. rsc.org

The development of photoresponsive or "conditional" antivitamins B12 is another avenue of this research. The aim is to create molecules that can be activated by light to control their antivitamin activity, offering more precise experimental tools. nih.govacs.org Studies on the photophysical properties of aryl-cobalamins like 4-ethylphenylcobalamin are crucial for designing such advanced molecular tools. nih.govacs.org

| Cobalamin Derivative | Role of this compound | Key Research Findings |

| Phenylcobalamin (PhCbl) and its α-diastereoisomer | Phenylating agent | Synthesis yields both 'base-on' (β) and 'base-off' (α) isomers; these serve as molecular tools for biomedical studies. nih.gov |

| 4-Ethylphenylcobalamin (EtPhCbl) | Arylating agent precursor | Acts as a B12 antagonist by forming a stable Co-C bond, resistant to metabolic degradation; used to induce functional B12 deficiency in animal models. nih.gov |

| Coβ-phenyl-cobalamin-c,8-lactam | Phenylating agent | A doubly modified derivative with enhanced antagonist activity against B12-dependent bacterial growth. rsc.org |

| 10-bromo-Coβ-phenylcobalamin | Phenylating agent | Another doubly modified derivative showing potent inhibition of B12-dependent bacterial growth, highlighting the role of the phenyl group in its antimetabolite effect. rsc.org |

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization (e.g., UV-Vis, Fluorescence) in Reaction Monitoring

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for monitoring reactions involving diphenyliodonium (B167342) salts, particularly in the context of photopolymerization. Diphenyliodonium salts themselves exhibit characteristic UV absorption, with a maximum typically observed around 227 nm. researchgate.net In photoinitiated reactions, these salts are often paired with photosensitizers, such as benzothiadiazole-based dyes, which absorb light at longer, visible wavelengths (e.g., extending beyond 550 nm). researchgate.net

The progress of such photoreactions can be monitored in real-time by observing changes in the UV-Vis absorption or fluorescence spectra of the components. mdpi.com For instance, the photolysis of a photosensitizer in the presence of the iodonium (B1229267) salt can be tracked by recording the decrease in its characteristic absorption band over time upon irradiation. mdpi.com Similarly, changes in the fluorescence emission of a system can indicate the progress of a polymerization reaction. Some fluorescent probes have been specifically designed to monitor polymerization, where changes in fluorescence intensity at different wavelengths correlate with the extent of monomer conversion. mdpi.com The interaction between photosensitizers and diphenyliodonium salts, which leads to the generation of initiating radicals, is a key process studied using these techniques. researchgate.net

| Compound/System | Spectroscopic Technique | Observed Feature | Application | Reference |

|---|---|---|---|---|

| Diphenyliodonium PAG | UV-Vis Absorption | λmax ≈ 227 nm | Direct characterization | researchgate.net |

| Benzothiadiazole Dyes (Y-1, Y-2) | UV-Vis Absorption | Absorption extends > 550 nm | Photosensitizer characterization | researchgate.net |

| Resorufin (Rf) with DPIC | Fluorescence Emission | λmax = 582 nm | Probe for studying photochemical interactions | |

| 2,6-diphenylpyridine derivatives | Fluorescence Spectroscopy | Shift in fluorescence spectrum | Monitoring free-radical polymerization progress | mdpi.com |

Nuclear Magnetic Resonance (NMR) Studies of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of reaction products and the identification of transient intermediates in reactions with diphenyliodonium chloride. The 13C NMR spectrum of this compound provides a distinct fingerprint for its aromatic carbons. chemicalbook.com

More advanced NMR studies, including multinuclear techniques like {1H, 19F, 31P} NMR, have been employed to investigate reaction mechanisms in detail. rsc.org For example, in the reaction between a diphenyliodonium salt and trivalent phosphorus compounds, NMR was used to study their weak interactions. rsc.org Low-temperature NMR analysis successfully characterized the formation of an electron-donor-acceptor (EDA) complex between the reactants. rsc.org Furthermore, kinetic monitoring of the reaction by NMR allowed for the identification of a key phosphonium (B103445) intermediate, shedding light on both the thermal and photocatalytic pathways of the reaction. rsc.org

Mass Spectrometry for Product Identification and Mechanistic Elucidation

Mass spectrometry (MS) is an essential tool for confirming the identity of products and probing the mechanisms of reactions involving this compound. The technique is frequently used to confirm the proposed formulae of metal complexes synthesized using this compound. researchgate.net

Atmospheric pressure ionization methods, such as electrospray ionization (ESI-MS), are particularly powerful for studying reactions directly from solution, allowing for the detection of short-lived intermediates. uni-oldenburg.de This "on-line" screening capability provides new insights into reaction mechanisms that are difficult to obtain by other means. uni-oldenburg.de In the context of palladium-catalyzed cross-coupling reactions, ESI-MS has been used to characterize reaction intermediates, providing a deeper understanding of the catalytic cycle. purdue.edu The high sensitivity and speed of MS make it suitable for high-throughput screening of reactions and for elucidating complex reaction networks, such as those involving competing pathways in arylations with diaryliodonium salts. mdpi.comrsc.org

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework for understanding the reactivity, energetics, and electronic structure of this compound and its reaction pathways.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. nih.govmdpi.com In the study of diaryliodonium salt chemistry, DFT calculations have been used to compare the energetics of competing reaction pathways, such as ligand coupling versus aryne formation in O-arylations. nih.gov These calculations help to rationalize experimental observations, for instance, by finding that 4-coordinated transition states are favored in reactions with alcohols. nih.gov

DFT is also used to probe the stability of intermediates, such as the EDA complexes formed between diphenyliodonium salts and phosphines. rsc.org By calculating key geometric parameters like the P–I distance in these complexes, researchers can support experimental findings. rsc.org Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the absorption spectra of these complexes, explaining their photoreactivity in the visible range. rsc.org